(S)-1-Bromo-3-(Cbz-amino)-7-(Boc-amino)-2-heptanone
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Overview
Description
Benzyl N-{1-bromo-7-[(tert-butoxycarbonyl)amino]-2-oxoheptan-3-yl}carbamate is a complex organic compound that features a benzyl group, a bromo substituent, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{1-bromo-7-[(tert-butoxycarbonyl)amino]-2-oxoheptan-3-yl}carbamate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amine.
Formation of the Carbamate: The protected amine is then reacted with benzyl chloroformate to form the benzyl carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromo substituent can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Benzyl N-{1-bromo-7-[(tert-butoxycarbonyl)amino]-2-oxoheptan-3-yl}carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl N-{1-bromo-7-[(tert-butoxycarbonyl)amino]-2-oxoheptan-3-yl}carbamate involves its ability to undergo various chemical transformations. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-{1-chloro-7-[(tert-butoxycarbonyl)amino]-2-oxoheptan-3-yl}carbamate: Similar structure but with a chloro substituent instead of bromo.
Benzyl N-{1-iodo-7-[(tert-butoxycarbonyl)amino]-2-oxoheptan-3-yl}carbamate: Similar structure but with an iodo substituent.
Uniqueness
The presence of the bromo substituent in benzyl N-{1-bromo-7-[(tert-butoxycarbonyl)amino]-2-oxoheptan-3-yl}carbamate makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs . This reactivity can be advantageous in synthetic applications where rapid and efficient substitution is desired .
Properties
Molecular Formula |
C20H29BrN2O5 |
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Molecular Weight |
457.4 g/mol |
IUPAC Name |
benzyl N-[1-bromo-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoheptan-3-yl]carbamate |
InChI |
InChI=1S/C20H29BrN2O5/c1-20(2,3)28-18(25)22-12-8-7-11-16(17(24)13-21)23-19(26)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
REQTUEOHECNHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)CBr)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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